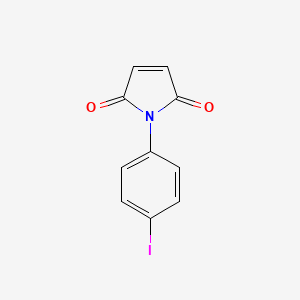

N-(4-Iodophenyl)maleimide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-iodophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6INO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXQASIEVHMYQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=CC2=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216021 | |

| Record name | N-(4-Iodophenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65833-01-4 | |

| Record name | N-(4-Iodophenyl)maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065833014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 65833-01-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Iodophenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Iodophenyl)maleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis of N 4 Iodophenyl Maleimide

General Principles for N-Substituted Maleimide (B117702) Synthesis

The creation of the maleimide ring structure with a nitrogen substituent is a cornerstone of organic synthesis, providing a versatile scaffold for further functionalization. The primary methods involve the formation of a maleamic acid intermediate followed by cyclodehydration or through transition metal-catalyzed reactions.

Acylation and Ring Annulation Approaches

A traditional and widely practiced method for synthesizing N-substituted maleimides involves a two-step process. The first step is the acylation of a primary amine with maleic anhydride (B1165640) to form an N-substituted maleamic acid intermediate. orgsyn.org This reaction is typically carried out in a suitable solvent like diethyl ether or acetone. orgsyn.orgucl.ac.begoogle.com The subsequent and crucial step is the cyclodehydration of the maleamic acid to yield the final maleimide. This is often accomplished by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride, and a catalyst like sodium acetate (B1210297). prepchem.com Other reagents, including phosphorus pentoxide (P2O5) and concentrated sulfuric acid, have also been employed for the cyclization step. researchgate.nethumanjournals.com

This acylation and ring annulation approach is a robust and versatile method applicable to a wide range of primary amines, including anilines, to produce the corresponding N-aryl maleimides. orgsyn.org

Palladium-Catalyzed Synthesis Routes

In recent years, palladium-catalyzed reactions have emerged as powerful tools for the synthesis of highly functionalized maleimides. researchgate.net These methods offer alternative pathways that can provide access to complex maleimide structures that may be challenging to synthesize via traditional routes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be utilized to introduce aryl or heteroaryl groups onto a pre-existing maleimide scaffold. researchgate.netnih.gov For instance, 3,4-dihalomaleimides can react with arylboronic acids in the presence of a palladium catalyst to yield 3,4-diarylmaleimides. researchgate.net

Furthermore, palladium-catalyzed direct arylation of maleimides represents a more atom-economical approach. researchgate.netrsc.org This strategy involves the direct C-H activation of an arene and its subsequent coupling with a maleimide derivative, avoiding the need for pre-functionalized starting materials. researchgate.net These advanced catalytic methods have significantly expanded the synthetic toolbox for accessing a diverse array of substituted maleimides. organic-chemistry.org

Specific Synthesis of N-(4-Iodophenyl)maleimide Derivatives

The synthesis of the title compound, this compound, primarily relies on the adaptation of the general acylation and ring annulation methodology, utilizing a specific aniline (B41778) precursor.

Preparation from Precursors (e.g., 4-iodoaniline (B139537) derivatives)

The most direct and common synthesis of this compound involves the reaction of 4-iodoaniline with maleic anhydride. ucl.ac.beprepchem.com This reaction proceeds through the formation of the corresponding N-(4-iodophenyl)maleamic acid intermediate. ucl.ac.be Subsequent cyclization, typically achieved by heating with acetic anhydride and sodium acetate, affords the desired this compound. prepchem.com This method has been shown to produce the target compound in high yield and purity. ucl.ac.be A similar approach is used for the synthesis of related halogenated N-phenylmaleimides. ucl.ac.be

| Precursor | Reagents | Product | Yield | Reference |

| 4-Iodoaniline | 1. Maleic anhydride 2. Acetic anhydride, Sodium acetate | This compound | 90% | ucl.ac.be |

| p-Aminophenol | Maleic anhydride, P2O5 | N-(4-hydroxyphenyl)maleimide | >80% | researchgate.net |

| p-Anisidine | 1. Maleic anhydride 2. H2SO4, P2O5 | N-(4-Methoxyphenyl)maleimide | 70% | humanjournals.com |

Direct Halogenation Strategies on N-Phenylmaleimide Scaffold (Conceptual)

Conceptually, the direct iodination of an N-phenylmaleimide scaffold presents an alternative synthetic route. This would involve the electrophilic substitution of a hydrogen atom on the phenyl ring with an iodine atom. Reagents such as N-iodosuccinimide (NIS) in the presence of an acid catalyst like p-toluenesulfonic acid are known to be effective for the regioselective iodination of aromatic compounds. nih.gov While this specific application to N-phenylmaleimide to produce the 4-iodo derivative is not extensively documented in the provided search results, the principles of electrophilic aromatic substitution suggest its feasibility. The electron-withdrawing nature of the maleimide group would likely direct the incoming electrophile to the meta and para positions of the phenyl ring.

Radiochemical Synthesis of Radiolabeled this compound Analogues

The synthesis of radiolabeled this compound analogues is of significant interest for applications in nuclear medicine, particularly for positron emission tomography (PET) imaging. mdpi.com The introduction of a positron-emitting iodine isotope, such as Iodine-124 (¹²⁴I), allows for the non-invasive imaging and tracking of molecules in biological systems. mdpi.comnih.gov

The general strategy for preparing these radiolabeled compounds involves the use of a radiolabeled precursor. For instance, ¹²⁴I-labeled 4-iodoaniline could be synthesized and then subjected to the standard two-step procedure with maleic anhydride and subsequent cyclization to yield [¹²⁴I]this compound. Direct radioiodination methods using oxidizing agents can also be employed to introduce the radioisotope onto a suitable precursor molecule. mdpi.com The maleimide functionality of the resulting radiolabeled compound allows for its covalent attachment to biomolecules, such as peptides and proteins containing thiol groups, creating radiolabeled bioconjugates for targeted imaging. thno.org

| Isotope | Application | Labeling Method | Reference |

| ¹²⁴I | PET Imaging, Therapy | Direct and indirect methods | mdpi.com |

| ¹²⁵I | Preclinical/Clinical Research | Direct and indirect methods | nih.gov |

| ¹³¹I | Therapy, Dosimetry | Direct and indirect methods | mdpi.com |

Synthesis of N-(p-[125I]iodophenyl)maleimide (IPM)

N-(p-[125I]iodophenyl)maleimide (IPM) is a key reagent for the site-specific radioiodination of proteins and antibodies. A primary method for its synthesis involves the radioiodination of a precursor molecule. One established method utilizes a mercury acetate kit, where the precursor is subjected to iodination using Na[¹²⁵I] or [¹²⁵I]ICl. umich.edu This approach allows for the introduction of the iodine-125 (B85253) isotope onto the phenyl ring, which is attached to the maleimide moiety. umich.edu The resulting [¹²⁵I]IPM retains its ability to react with thiol groups on proteins, forming a stable thioether linkage under mild conditions. umich.edu This site-specific labeling is advantageous as it minimizes denaturation of the protein and reduces in vivo deiodination compared to other labeling techniques. umich.edu

Another synthetic route involves the use of a tri-n-butylstannyl precursor, specifically N-[m-Tri(n-butyl)stannylphenyl]maleimide. This precursor is dissolved in a methanol (B129727) solution containing acetic acid. The radioiodination is then carried out by adding Na[¹²⁵I] and an oxidizing agent such as N-Chlorosuccinimide. mdpi.com This method has been reported to yield [¹²⁵I]IPM with a high radiochemical yield of 72% and a radiochemical purity greater than 99%. mdpi.com

| Precursor | Reagents | Radiochemical Yield | Radiochemical Purity | Molar Activity | Reference |

| Mercury acetate kit | Na[¹²⁵I] or [¹²⁵I]ICl | 43% (for MoAb conjugation) | Not specified | Not specified | umich.edu |

| N-[m-Tri(n-butyl)stannylphenyl]maleimide | Na[¹²⁵I], N-Chlorosuccinimide | 72% | >99% | 81 GBq/μmol | mdpi.com |

Demetallation and Radioiodination Procedures (e.g., using tributylstannyl precursors, chloramine-T)

Demetallation of organometallic precursors, particularly tributylstannyl derivatives, is a widely used strategy for radioiodination. This method offers high regioselectivity for the introduction of the iodine isotope. nih.gov The process involves the electrophilic substitution of the tributylstannyl group with radioiodine.

Chloramine-T is a common oxidizing agent used to facilitate this reaction. chelatec.comresearchgate.net It oxidizes the iodide ion (I⁻) to an electrophilic iodine species (I⁺), which then attacks the aromatic ring at the position of the tin-carbon bond. nih.govresearchgate.net This method is effective for labeling various molecules, including those sensitive to harsh reaction conditions. nih.gov However, the use of chloramine-T can sometimes lead to the formation of chlorinated by-products. nih.gov Peracetic acid has been shown to be an effective alternative oxidizing agent that can provide high radiochemical yields and purity without the issue of chlorination. nih.gov

The general procedure for radioiodination using a tributylstannyl precursor and chloramine-T involves reacting the precursor with Na[¹²⁵I] in the presence of chloramine-T. acs.org The reaction is typically carried out at room temperature. acs.org

Synthesis of Iodophenethylmaleimide (IPEM) for Site-Specific Labeling

Iodophenethylmaleimide (IPEM) is another maleimide derivative designed for the site-specific radioiodination of biomolecules, particularly those containing cysteine residues. researchgate.net The synthesis of ¹²⁵I-IPEM has been reported for labeling Fab fragments. researchgate.net More recently, it has been utilized for the site-specific labeling of HER2-targeting Affibody molecules. researchgate.net

Development of Other Radioiodinated Maleimide Derivatives

To improve upon the properties of existing radioiodinated maleimides, researchers have developed several new derivatives. These efforts aim to enhance stability, improve in vivo behavior, and provide alternative labeling strategies.

One area of development has been the synthesis of maleimide analogues with different linker structures. For example, N-[2-(4-hydroxyphenyl)ethyl]maleimide and N-[2-(aminophenyl)ethyl]maleimide have been synthesized as substrates for high specific activity radioiodination. osti.gov These compounds are designed to provide radioiodination sites similar to tyrosine but are anticipated to be less susceptible to in vivo deiodinases. osti.gov

Another innovative approach is the development of maleamate-based prosthetic groups as an alternative to maleimides. nih.gov The synthesis of an iodinated maleamate (B1239421) prosthetic group starts with the reaction of maleic anhydride and 4-bromoaniline, followed by esterification. nih.gov The radioiodination of the precursor is achieved using chloramine-T as the oxidizing agent, resulting in high radiochemical yields. nih.gov These maleamate-based reagents have shown rapid reaction kinetics and high stability, making them a promising alternative for the site-specific radioiodination of biomolecules. nih.gov

| Derivative Type | Example Compound | Synthetic Precursors | Key Features | Reference |

| Hydroxylated Maleimide | N-[2-(4-hydroxyphenyl)ethyl]maleimide | Maleic anhydride, 2-(4-hydroxyphenyl)ethylamine | Potential for reduced in vivo deiodination | osti.gov |

| Aminated Maleimide | N-[2-(aminophenyl)ethyl]maleimide | Maleic anhydride, 2-(aminophenyl)ethylamine | Substrate for further derivatization | osti.gov |

| Maleamate-based | Iodinated maleamate prosthetic group | Maleic anhydride, 4-bromoaniline | Alternative to maleimide with high stability | nih.gov |

Purification and Characterization Techniques for Synthesized Compounds (e.g., NMR, HPLC-MS, Elemental Analysis)

The purification and characterization of this compound and its derivatives are essential to ensure their purity and structural integrity for subsequent applications. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC) is a primary tool for both the purification and analysis of these compounds. mdpi.comacs.org Reverse-phase HPLC is commonly used to separate the desired product from starting materials, by-products, and other impurities. mdpi.comacs.org The purity of the final compound is often determined by analyzing the chromatogram for the presence of a single, sharp peak. mdpi.com HPLC can be coupled with a mass spectrometer (HPLC-MS) for simultaneous separation and mass analysis, providing information on the molecular weight of the eluted compounds. mdpi.comsemanticscholar.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural elucidation. ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the synthesized compounds. ucl.ac.beimpactfactor.org For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the maleimide ring and the iodophenyl group. ucl.ac.be For example, the protons of the maleimide double bond typically appear as a singlet, while the aromatic protons show a distinct splitting pattern. ucl.ac.be

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compounds, confirming their identity. mdpi.comucl.ac.be Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are often used. mdpi.com

Elemental Analysis can be performed to determine the elemental composition of the compound, providing further confirmation of its identity and purity. amazonaws.com This technique measures the percentage of carbon, hydrogen, nitrogen, and other elements in the sample, which can be compared to the calculated theoretical values. amazonaws.com

| Technique | Purpose | Information Obtained |

| HPLC | Purification and Purity Assessment | Separation of compounds, retention time, radiochemical purity |

| NMR Spectroscopy | Structural Elucidation | Chemical structure, connectivity of atoms |

| Mass Spectrometry (MS) | Molecular Weight Determination | Molecular weight of the compound |

| Elemental Analysis | Elemental Composition | Percentage of C, H, N, etc. |

Chemical Reactivity and Reaction Mechanisms of N 4 Iodophenyl Maleimide

Michael Addition Reactions

The core reactivity of N-(4-Iodophenyl)maleimide is characterized by the Michael addition, a nucleophilic addition to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com In this reaction, a nucleophile attacks the β-carbon of the electrophilic alkene in the maleimide (B117702) ring. masterorganicchemistry.com This process is a cornerstone of bioconjugation, allowing for the linkage of biomolecules under mild conditions. axispharm.com

Nucleophilic Addition of Thiols (Sulfhydryl Groups) to Maleimide Olefins

The reaction between the maleimide group of this compound and thiol (sulfhydryl) groups is a highly efficient and specific process. axispharm.comnih.gov This reaction, a type of Michael addition, involves the attack of a thiolate anion on one of the carbon atoms of the maleimide's double bond. nih.govnih.gov The result is the formation of a stable thioether linkage. nih.govthermofisher.com This specific reactivity has been widely exploited for linking proteins, peptides, and other macromolecules. axispharm.comnih.gov

The kinetics of the thiol-maleimide reaction are significantly influenced by pH. The reaction proceeds most efficiently at a pH between 6.5 and 7.5. axispharm.comthermofisher.com Within this range, the thiol group is sufficiently deprotonated to form the more nucleophilic thiolate anion, which readily reacts with the maleimide. nih.govresearchgate.net At neutral pH, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines. axispharm.comnih.gov

The reaction rate is dependent on several factors, including the concentration of the reactants, the pH of the buffer, and the pKa of the thiol. biorxiv.org Lowering the pH can slow down the reaction kinetics. biorxiv.org The rate of reaction can be monitored using various analytical techniques, such as Fourier transform infrared spectroscopy. nsf.gov

Table 1: Factors Affecting Thiol-Maleimide Reaction Kinetics

| Factor | Effect on Reaction Rate | Explanation |

| pH | Optimal between 6.5-7.5 axispharm.comthermofisher.com | Balances thiol deprotonation to the reactive thiolate form without promoting significant hydrolysis of the maleimide or reaction with amines. thermofisher.comthermofisher.com |

| Thiol pKa | Lower pKa can increase the concentration of the reactive thiolate anion. researchgate.net | A higher concentration of the nucleophilic thiolate leads to a faster reaction. researchgate.net |

| Solvent | Polar solvents like water or DMSO are effective. axispharm.com | These solvents facilitate the reaction without the need for a catalyst. axispharm.com |

| Temperature | Higher temperatures can increase reaction rates. acs.org | Increased kinetic energy leads to more frequent and energetic collisions between reactants. |

The Michael addition of a thiol to the maleimide ring of this compound results in the formation of a highly stable succinimidyl thioether bond. nih.govthermofisher.com This covalent linkage is not reversible under typical physiological conditions and cannot be cleaved by reducing agents. thermofisher.com However, the stability of this linkage can be a concern in certain in vivo applications, as it can undergo a retro-Michael reaction, leading to the release of the conjugated molecule. nih.gov To address this, strategies have been developed to hydrolyze the thiosuccinimide ring after conjugation, which results in a more stable structure resistant to thiol exchange. nih.gov N-aryl substituted maleimides, like this compound, have been shown to facilitate this stabilizing hydrolysis. nih.govmdpi.com

Several factors can influence the efficiency and selectivity of the reaction between this compound and thiols:

Steric Hindrance: The accessibility of the thiol group and the maleimide ring can affect the reaction rate. nsf.govucl.ac.uk Increased steric bulk around the reacting centers can slow down the reaction. nsf.gov

Electronic Effects: The electron-withdrawing nature of the N-aryl substituent in this compound enhances the electrophilicity of the maleimide double bond, making it more reactive towards nucleophilic attack by thiols. nih.govuts.edu.au The iodine atom at the para position of the phenyl ring further influences the electronic properties.

Selectivity Profile: Thiol vs. Amine Reactivity

Maleimides, including this compound, exhibit a high degree of selectivity for thiol groups over amine groups, particularly within the optimal pH range of 6.5 to 7.5. axispharm.comthermofisher.com At neutral pH, the reaction with thiols is significantly faster than with amines. nih.gov However, at more alkaline pH levels (above 8.5), the reactivity towards primary amines increases, and this can become a competing reaction. thermofisher.comthermofisher.com This selectivity is a key advantage in bioconjugation, as it allows for the specific targeting of cysteine residues in proteins in the presence of numerous lysine (B10760008) residues. nih.gov

Michael Addition with Other Nucleophiles

While thiols are the most common nucleophiles for Michael addition to maleimides, other nucleophiles can also react. For instance, thioacetamide (B46855) has been shown to react with N-arylmaleimides in a cascade process involving two molecules of the maleimide. nih.govmdpi.com The reaction of thioacetamide with this compound can lead to the formation of complex heterocyclic structures like epithiopyrrolo[3,4-c]pyridines. nih.govmdpi.com The specific products formed can be controlled by the reaction conditions, such as temperature and the solvent used. nih.govresearchgate.net

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of organic synthesis, enabling the construction of cyclic molecules in a single, often stereospecific, step. N-substituted maleimides, including the 4-iodophenyl derivative, are particularly effective partners in these transformations due to their electronic properties.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. rsc.org In this reaction, a conjugated diene reacts with a dienophile, a component containing a double or triple bond. N-arylmaleimides, such as this compound, are potent dienophiles. The reaction is facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. researchgate.net

The stereoselectivity of the Diels-Alder reaction is a key feature. The reaction of N-phenylmaleimide with in-situ generated buta-1,3-diene from 3-sulfolene (B121364) in refluxing toluene (B28343) serves as a classic example of this type of transformation. rsc.org The reaction of 1-alkyl-2,3,4,5-tetraphenylphosphole oxides and sulfides with N-phenylmaleimide yields tricyclic 10-phospha-norbornenes with high stereoselectivity, producing only a single diastereomer. researchgate.net Similarly, the reaction of thebaine, which contains an electron-rich diene system, with various dienophiles including maleimides, proceeds in a regio- and stereoselective manner. nih.gov

The nature of the substituents on both the diene and the N-aryl group of the maleimide can influence the reaction's efficiency and the diastereoselectivity of the resulting cycloadducts. researchgate.net For instance, N-aryl maleimides generally exhibit lower diastereoselectivity in cycloadditions with furans compared to their N-alkyl counterparts. researchgate.net

Table 1: Examples of Diels-Alder Reactions with N-Aryl Maleimides

| Diene | Dienophile | Product | Key Findings | Reference |

| Buta-1,3-diene (in situ) | N-Phenylmaleimide | Cycloadduct | Illustrates a classic cycloaddition with an in-situ generated diene. | rsc.org |

| 1-Alkyl-2,3,4,5-tetraphenylphosphole oxides/sulfides | N-Phenylmaleimide | Tricyclic 10-phospha-norbornenes | High stereoselectivity, yielding a single diastereomer. | researchgate.net |

| Thebaine | Maleimides | 7-Substituted derivatives | Regio- and stereoselective reaction due to the diene's electronic properties. | nih.gov |

| Furans | N-Aryl Maleimides | Cycloadducts | N-aryl maleimides show lower diastereoselectivity compared to N-alkyl maleimides. | researchgate.net |

Photocycloaddition reactions, particularly [2+2] cycloadditions, provide a synthetic route to cyclobutane (B1203170) rings, which are prevalent in numerous biologically important molecules. nih.govresearchgate.net These reactions are typically initiated by the absorption of light, leading to an excited state of one of the reacting partners.

Intramolecular [2+2] photocycloadditions of maleimides have been investigated to control stereoselectivity. mdpi.com For example, introducing an alkenyl tether to the maleimide chromophore can lead to the exclusive formation of the [2+2] photoproduct. mdpi.com Research has demonstrated that intramolecular photocycloaddition of thiomaleimides can reverse the typical stereochemical outcome, yielding endo adducts quantitatively. rsc.org This approach not only offers stereocontrol but can also significantly increase the quantum yield of the reaction. rsc.org

Intermolecular [2+2] photocycloadditions between maleimides and alkenes are less studied but offer a direct pathway to substituted cyclobutanes. nih.gov The reaction of atropisomeric phenyl-substituted maleimides with alkenes has been shown to proceed with complete control over regiochemistry, leading to enantio-enriched photoproducts. mdpi.comresearchgate.net These reactions often require a photosensitizer to facilitate the formation of the triplet excited state of the maleimide. nih.govresearchgate.net

A significant distinction exists between the photochemical behavior of N-alkyl and N-aryl maleimides. N-alkyl maleimides can often undergo [2+2] photocycloadditions upon direct irradiation with UV light, as they can form a triplet excited state through intersystem crossing. nih.govmdpi.com In contrast, N-aryl maleimides, including this compound, typically have a triplet quantum yield of zero. nih.govmdpi.com Consequently, they require a triplet photosensitizer, such as thioxanthone, to absorb light and transfer energy to the maleimide, thereby populating its reactive triplet state and enabling the cycloaddition to occur. nih.govmdpi.comresearchgate.net

Laser flash photolysis studies have been instrumental in elucidating these mechanisms, confirming the energy transfer from the sensitizer (B1316253) to the N-aryl maleimide. mdpi.comresearchgate.net

Table 2: Comparison of Sensitized and Non-Sensitized Photocycloadditions of Maleimides

| Maleimide Type | Irradiation Conditions | Photosensitizer | Outcome | Reference |

| N-Alkyl Maleimide | Direct UV irradiation (e.g., 370 nm) | Not required | [2+2] Cycloaddition | nih.govmdpi.com |

| N-Aryl Maleimide | Visible light irradiation (e.g., 440 nm) | Required (e.g., Thioxanthone) | [2+2] Cycloaddition | nih.govmdpi.com |

Atropisomers are stereoisomers arising from restricted rotation around a single bond. The use of atropisomeric maleimides in photocycloaddition reactions has emerged as a sophisticated strategy to control the stereochemical outcome of the reaction. mdpi.com By employing atropisomeric phenyl-substituted maleimides, researchers have achieved atrop- and regioselective intermolecular [2+2] photocycloadditions with alkenes. mdpi.comresearchgate.net This approach allows for the transfer of chirality from the atropisomeric starting material to the cyclobutane product, resulting in stereo-enriched compounds. mdpi.com Both intramolecular and intermolecular atropselective photocycloadditions have been successfully demonstrated, showcasing the power of this strategy in asymmetric synthesis. mdpi.comresearchgate.net

Photocycloaddition Chemistry

Stability of Maleimide-Thiol Conjugates

The conjugation of maleimides to thiol-containing molecules, such as the cysteine residues in proteins, proceeds via a Michael addition reaction, forming a thiosuccinimide thioether. prolynxinc.com While this reaction is widely used for its speed and specificity, the resulting conjugate can be unstable. creativepegworks.comtocris.combio-techne.comrsc.org The stability of these adducts is a critical factor, particularly in applications like antibody-drug conjugates (ADCs), where premature cleavage of the drug from the antibody can lead to off-target toxicity and reduced effectiveness. prolynxinc.comucl.ac.uk The primary mechanism of instability is a retro-Michael reaction, which is reversible and can lead to the exchange of the maleimide-linked cargo with other thiols present in the biological environment, such as glutathione (B108866) (GSH). d-nb.infonih.govcreativepegworks.comresearchgate.netucl.ac.uk

Retro-Michael Reaction and Thiol Exchange (e.g., with Glutathione)

The thiosuccinimide linkage formed from the reaction of a maleimide with a thiol is susceptible to a retro-Michael reaction, which regenerates the original maleimide and thiol. d-nb.infonih.govcreativepegworks.com In a biological milieu rich in thiols like glutathione (GSH), this reversibility can lead to a thiol exchange reaction. d-nb.infocreativepegworks.comnih.gov The liberated maleimide can then react with a different thiol-containing molecule, such as GSH, leading to the loss of the intended conjugate and potential off-target effects. nih.govresearchgate.netucl.ac.uk

The rate of this retro-Michael reaction and subsequent thiol exchange is influenced by several factors, including the pKa of the thiol and the nature of the N-substituent on the maleimide. nih.govacs.org Studies have shown that conjugates formed with thiols having a higher pKa tend to have a decreased rate of the exchange reaction. nih.govacs.org Conversely, the presence of electron-withdrawing groups on the N-substituent of the maleimide can influence the stability of the conjugate. d-nb.infocreativepegworks.comacs.org The reversibility of the maleimide-thiol conjugation has been explored as a potential mechanism for controlled release in response to reducing environments. nih.gov

Strategies for Enhancing Conjugate Stability

Given the lability of the maleimide-thiol linkage, several strategies have been developed to enhance the stability of these conjugates. These methods aim to create a more permanent bond that is resistant to the retro-Michael reaction and subsequent thiol exchange.

Role of N-Aryl Substitution in Hydrolysis Stability

One effective strategy to stabilize maleimide-thiol conjugates is to promote the hydrolysis of the thiosuccinimide ring. The resulting ring-opened product, a thiosuccinamic acid, is resistant to the retro-Michael reaction. prolynxinc.comacs.orgfrontiersin.org The rate of this stabilizing hydrolysis is significantly influenced by the substituent on the maleimide nitrogen.

N-aryl maleimides, such as this compound, have been shown to form conjugates that undergo hydrolysis much faster than those formed from N-alkyl maleimides. ucl.ac.ukkinampark.comuts.edu.au The aryl group, particularly when substituted with electron-withdrawing groups, delocalizes the nitrogen's lone pair electrons into the aromatic ring. kinampark.com This resonance effect increases the electrophilicity of the carbonyl carbons in the succinimide (B58015) ring, making them more susceptible to nucleophilic attack by water and thus accelerating the rate of hydrolysis. kinampark.comresearchgate.net

Research has demonstrated that cysteine-linked antibody-drug conjugates (ADCs) prepared with N-aryl maleimides exhibit significantly less deconjugation over time in thiol-containing buffers and serum compared to ADCs made with N-alkyl maleimides. kinampark.com For instance, ADCs with N-aryl maleimides showed less than 20% drug loss over 7 days, whereas N-alkyl maleimide ADCs lost 35-67% of their drug under the same conditions. kinampark.com This enhanced stability is attributed to the faster hydrolysis of the thiosuccinimide ring. kinampark.comuts.edu.auresearchgate.net Studies have reported that the hydrolysis half-life of an N-aryl thiosuccinimide conjugate can be as short as 1.5 hours, compared to 27 hours for an N-alkyl analogue at pH 7.4 and 37°C. ucl.ac.uk The presence of an electron-withdrawing fluorine atom on the phenyl ring can further decrease this half-life to 0.7 hours. ucl.ac.uk This rapid conversion to a stable, ring-opened form minimizes the window of opportunity for the undesirable retro-Michael reaction to occur. uts.edu.aumdpi.com

It is a balancing act, however, as chemistries that promote post-conjugation hydrolysis also tend to increase the rate of pre-conjugation hydrolysis of the maleimide itself, which would render it inactive. kinampark.com Despite this, N-aryl maleimides have been shown to maintain high conjugation efficiency. kinampark.comuts.edu.au

Transcyclization Reactions to Form Stable Thioethers

An alternative strategy to stabilize maleimide-thiol conjugates, particularly when the thiol is part of an N-terminal cysteine residue, is through a transcyclization reaction. d-nb.infocreativepegworks.comnih.govscilit.com This intramolecular rearrangement converts the initial five-membered thiosuccinimide ring into a more stable six-membered thiazine (B8601807) ring. bachem.compharmiweb.comresearchgate.netosaka-u.ac.jp

The reaction is initiated by a nucleophilic attack of the free N-terminal amine of the cysteine on one of the carbonyl groups of the succinimide ring. bachem.compharmiweb.com This leads to a fused bicyclic intermediate that rearranges to form the thermodynamically more stable thiazine product. bachem.compharmiweb.com This structural transformation effectively "locks" the thioether bond, preventing the retro-Michael reaction and subsequent thiol exchange. d-nb.infocreativepegworks.comresearchgate.net

Studies have demonstrated that this transcyclization can be achieved by incubating the initially formed maleimide-thiol adduct in a buffered solution over several hours. d-nb.info The resulting thiazine linker has been shown to degrade significantly slower than the original succinimidyl thioether conjugate and is over 20 times less susceptible to forming adducts with glutathione. nih.gov The reaction is also stereoselective, yielding a single diastereomer of the thiazine structure. nih.gov This method provides a straightforward approach to synthesize stable maleimide-thiol adducts, which is particularly valuable for applications like peptide- and antibody-drug conjugates. d-nb.infocreativepegworks.comnih.govscilit.com

Palladium(II) Mediated Detachment of Maleimide Derivatives

While stability is often desired, in some applications, the ability to controllably detach the maleimide-conjugated molecule is necessary. A novel method for the cleavage of the C-S bond in thiosuccinimide adducts involves the use of palladium(II) complexes. chemrxiv.orgamazonaws.comnih.govchemrxiv.orgacs.org This approach allows for the on-demand removal of maleimide derivatives from cysteine residues under aqueous conditions. chemrxiv.orgamazonaws.comchemrxiv.org

The proposed mechanism suggests that the palladium complex chelates between the thiol and a carbonyl group of the N-substituted succinimide. chemrxiv.orgacs.org This coordination facilitates a β-elimination reaction, leading to the cleavage of the carbon-sulfur bond. chemrxiv.orgacs.org The resulting thiol-palladium complex can then be treated with a reducing agent like dithiothreitol (B142953) (DTT) to liberate the free thiol. chemrxiv.orgacs.org

This palladium-mediated detachment has been successfully applied in the solid-phase chemical ligation and synthesis of proteins and ubiquitin activity-based probes, where the maleimide group serves as a cleavable linker. chemrxiv.orgamazonaws.comnih.govacs.org The cleavage can be performed efficiently, liberating the polypeptide from a polymer support in high yield and purity. amazonaws.comnih.gov Furthermore, the method is orthogonal to other protecting groups like thiazolidine (B150603) (Thz) and can be performed in a one-pot reaction to facilitate both deprotection and disulfide bond formation. chemrxiv.orgamazonaws.comacs.org This technique represents a valuable tool for the chemical synthesis and semi-synthesis of complex proteins. chemrxiv.orgamazonaws.comnih.gov

Other Derivatization and Functionalization Reactions

Beyond the well-established Michael addition with thiols, the maleimide group of this compound is a versatile platform for other chemical transformations. The electron-deficient double bond can participate in various cycloaddition reactions. One of the most notable is the Diels-Alder cycloaddition, where the maleimide acts as a dienophile, reacting with a conjugated diene. amazonaws.comnih.gov This reaction forms a stable cyclic adduct and has been utilized in bioconjugation strategies.

The iodophenyl group itself offers a reactive handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is susceptible to reactions such as the Sonogashira, Suzuki, and Heck couplings. These reactions allow for the introduction of a wide array of substituents, including alkynes, aryl groups, and vinyl groups, onto the phenyl ring. This dual reactivity—the maleimide for conjugation to biomolecules and the iodophenyl group for further modification—makes this compound a valuable building block in the synthesis of complex bioconjugates and materials. For example, a drug or imaging agent could be attached to a biomolecule via the maleimide-thiol linkage, while a second functional moiety is introduced via a cross-coupling reaction at the iodo position.

Bioconjugation and Labeling Strategies Involving N 4 Iodophenyl Maleimide

Applications in Radiopharmaceuticals and Molecular Imaging

Radiopharmaceuticals are compounds that consist of a radioactive isotope (radionuclide) attached to a biologically active molecule (vector), which can target specific cells, tissues, or organs. oeci.eu N-(4-Iodophenyl)maleimide serves as a critical prosthetic group in this field, enabling the stable incorporation of radioiodine into targeting molecules for diagnostic imaging and therapy.

Monoclonal antibodies (MoAbs) are ideal vectors for delivering radionuclides to tumors due to their high specificity for cancer-associated antigens. umich.edu Radioiodination, the process of attaching a radioactive iodine isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) to a protein, is a key strategy for creating radiolabeled MoAbs. umich.edumdpi.com

The use of N-(4-[¹²⁵I]iodophenyl)maleimide ([¹²⁵I]IPM) provides a method for site-specific radioiodination. umich.edu The maleimide (B117702) end of the molecule reacts specifically with thiol groups on the MoAb, forming a stable covalent bond. umich.edu The iodine atom is attached to a stable phenyl ring, which significantly reduces the rate of in vivo deiodination—the premature loss of the radioisotope from the antibody after administration. umich.edu This stability is crucial for effective tumor imaging and therapy, as it ensures the radionuclide remains at the target site, maximizing the imaging signal and therapeutic dose while minimizing off-target radiation exposure, particularly to the thyroid gland. umich.edu Studies have shown that MoAbs labeled using an IPM-based method exhibit significantly less uptake of radioactivity in the thyroid compared to conventionally labeled antibodies, indicating superior in vivo stability. umich.edu

Conventional radioiodination methods typically involve the direct electrophilic substitution of iodine onto tyrosine or histidine residues of the protein. These methods rely on oxidizing agents to convert the iodide (I⁻) into a more reactive electrophilic species (I⁺).

Iodine Monochloride (ICl) Method: This method uses ICl as the iodinating agent. While effective, the conditions can be harsh and may lead to protein denaturation, resulting in lower yields and reduced biological activity of the labeled antibody. umich.edu

Chloramine-T Method: Chloramine-T is a strong oxidizing agent used to facilitate the radioiodination of proteins. mdpi.commdpi.com A major drawback is that the harsh oxidative conditions can damage the protein, leading to aggregation and altered in vivo clearance kinetics. nih.govnih.gov This can result in lower tumor uptake and compromised imaging quality. nih.gov Although modified, gentler Chloramine-T protocols have been developed, the risk of protein damage remains a concern. nih.gov

The this compound method offers distinct advantages over these conventional techniques. By pre-labeling the maleimide prosthetic group with radioiodine and then conjugating it to the protein under mild conditions, the protein is not exposed to harsh oxidizing agents. umich.edu This preserves the protein's integrity and immunoreactivity.

| Method | Reaction Principle | Advantages | Disadvantages |

| This compound | Conjugation of a pre-radioiodinated maleimide prosthetic group to protein thiols. umich.edu | Mild reaction conditions, site-specific conjugation, high in vivo stability, minimal protein denaturation, low deiodination. umich.edu | Requires accessible thiol groups on the protein, which may necessitate prior reduction or genetic engineering. jove.com |

| Iodine Monochloride (ICl) | Direct electrophilic iodination of tyrosine residues using ICl. umich.eduresearchgate.net | Relatively simple procedure. | Can cause protein denaturation, leading to low labeling efficiency and loss of biological activity. umich.edu |

| Chloramine-T | Direct electrophilic iodination using Chloramine-T as an oxidizing agent. mdpi.comnih.gov | High labeling efficiency can be achieved. nih.gov | Harsh oxidative conditions can damage the protein, causing aggregation and rapid clearance from circulation. nih.gov |

Radiolabeling of Affibody Molecules

Affibody molecules are small, stable scaffold proteins engineered for high-affinity targeting of specific molecules, making them excellent candidates for molecular imaging probes. researchgate.netcore.ac.uk However, their small size can lead to rapid renal filtration and high kidney uptake, a significant hurdle for clinical translation. researchgate.net Site-specific radiolabeling using maleimide-based prosthetic groups offers a powerful strategy to address this challenge. researchgate.netcore.ac.uk

By engineering a cysteine residue at a specific site on the Affibody molecule, reagents like N-(4-iodophenethyl)maleimide (IPEM) can be precisely attached. researchgate.net This approach not only ensures a homogeneously labeled product but also allows for the optimization of the radiotracer's pharmacokinetic properties. As demonstrated in the study by Honarvar et al., using the ¹²⁵I-IPEM linker for labeling the anti-HER2 Affibody ZHER2:2395 significantly lowered renal retention of radioactivity while preserving high-affinity binding to HER2-expressing cells. researchgate.net This strategy of combining site-specific cysteine engineering with tailored maleimide linkers is a promising route to developing improved Affibody-based imaging agents. researchgate.netcore.ac.uk

Development of Diagnostic and Therapeutic Radiopharmaceuticals

The unique properties of this compound and its analogues make them valuable tools in the creation of a new generation of radiopharmaceuticals for both diagnosis (imaging) and therapy. nih.govrsc.org The ability to stably incorporate various iodine isotopes, such as the diagnostic SPECT isotope ¹²³I, the PET isotope ¹²⁴I, and the therapeutic beta-emitter ¹³¹I, allows for a "theranostic" approach, where the same targeting molecule can be used for both imaging and treatment. rsc.orgmdpi.com

The maleimide group's reactivity towards thiols enables the site-specific conjugation of these radioiodinated prosthetic groups to cysteine-containing peptides and antibody fragments. nih.gov This precise control over the radiolabel's placement is crucial to preserve the biomolecule's biological activity and optimize its in vivo performance. nih.gov Preclinical studies with various targeting molecules, including those for the glucagon-like peptide-1 receptor (GLP-1R) and prostate-specific membrane antigen (PSMA), have utilized iodophenyl-based linkers to achieve high tumor uptake and favorable tissue distribution profiles. mdpi.comacs.orgresearchgate.net These findings support the continued development of maleimide-based agents for targeted radiodiagnostics and radionuclide therapy. nih.govresearchgate.net

Integration with Click Chemistry

Maleimide Role in Thiol-Ene and Thiol-Yne Click Reactions

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and selective. The thiol-ene and thiol-yne reactions, which involve the addition of a thiol across a double (ene) or triple (yne) bond, are powerful examples of click reactions. thieme-connect.de The maleimide functional group plays a prominent role in this area due to the high reactivity of its carbon-carbon double bond, which is electron-deficient. acs.orgnih.gov

This reactivity allows for a highly selective, base-catalyzed Michael addition of a thiol to the maleimide double bond. acs.org This reaction proceeds rapidly and quantitatively under mild conditions. nih.gov Researchers have leveraged this property to design orthogonal, sequential click reactions. For instance, a molecule like N-propargyl maleimide contains two distinct reactive sites: the electron-poor maleimide double bond and the propargyl triple bond. acs.org

A thiol can be first added exclusively to the maleimide double bond via a base-initiated Michael addition. Subsequently, a second thiol can be added to the remaining propargyl group via a radical-mediated thiol-yne reaction. acs.orgnih.gov This sequential and selective functionalization demonstrates the maleimide's critical role in enabling controlled, multi-step syntheses, a valuable tool in materials science and bioconjugation. acs.org

Selectivity in Thiol Additions to N-Substituted Maleimides

| N-Substituted Maleimide | Reaction Condition | Preferred Reaction Site | Outcome | Reference |

|---|---|---|---|---|

| N-propargyl maleimide | Base (Et₃N) initiated | Maleimide C=C bond | Selective Thiol-Michael addition | acs.orgnih.gov |

| N-propargyl maleimide | Radical initiated | Mixture of products | Non-selective reaction | acs.orgnih.gov |

| Thiol-Michael adduct | Radical initiated | Propargyl C≡C bond | Selective Thiol-Yne addition | acs.orgnih.gov |

Bio-orthogonal Click Chemistry (e.g., Azide-Alkyne Cycloaddition) with Maleimide-Modified Biomolecules

Bio-orthogonal chemistry involves click reactions that can occur inside living systems without interfering with native biochemical processes. biochempeg.comresearchgate.net One of the most prominent bio-orthogonal reactions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which occurs between a strained cyclooctyne (B158145) and an azide (B81097) without the need for a toxic copper catalyst. acs.orgnobelprize.org

Maleimide chemistry provides an essential bridge to link these powerful bio-orthogonal reactions to biomolecules like proteins and peptides. nih.gov The strategy involves a two-step process. First, a heterobifunctional linker containing both a maleimide group and a bio-orthogonal handle (like an azide or a cyclooctyne) is synthesized. Second, this linker is conjugated to a biomolecule via the reaction between the maleimide and a cysteine residue's thiol group. biochempeg.com

Once the biomolecule is "maleimide-modified" with the bio-orthogonal group, it can be selectively labeled or conjugated in a complex biological environment. nih.gov For example, a protein tagged with an azide via a maleimide linker can be visualized in living cells by introducing a fluorescent probe attached to a cyclooctyne. biochempeg.comresearchgate.net This powerful combination of selective maleimide-thiol conjugation and bio-orthogonal click chemistry enables sophisticated applications in chemical biology, diagnostics, and drug delivery. biochempeg.comacs.org

Strategies for Preparing Maleimide-Containing Click Chemistry Reagents

The functionalization of this compound and its derivatives serves as a viable strategy for creating reagents tailored for click chemistry. The core of this approach involves modifying the maleimide structure to incorporate a "click-active" functional group, such as an alkyne or an azide, which can then participate in highly specific and efficient cycloaddition reactions.

A key strategy involves the synthesis of 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-dione (B1615916) derivatives, which can be subsequently converted into click chemistry reagents. Research has demonstrated that derivatives of 1-(4-iodophenyl)pyrrolidine-2,5-dione containing a terminal acetylene (B1199291) moiety can be transformed into the corresponding 1,4-triazole derivatives. researchgate.net This transformation is a hallmark of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of a click reaction. nih.gov

The synthesis pathway begins with an addition reaction to the maleimide core, introducing a side chain that contains a terminal alkyne. This process has been achieved through reactions between amines or thiols and the maleimide in the presence of a copper salt and a base like pentamethyldiethylenetriamine (PMDTA). researchgate.net The resulting alkyne-functionalized this compound derivative is a stable, storable reagent. This molecule is now primed for a click reaction with any azide-containing molecule of interest (e.g., a biomolecule, a fluorescent dye, or a solid support) to form a stable triazole linkage. This modular approach allows the this compound scaffold to be effectively integrated into the broader toolkit of bioorthogonal chemistry. researchgate.net

| Reagent Class | Precursor Compound | Click Functionality | Resulting Product | Reference |

| Alkyne-Maleimide | 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-dione | Terminal Acetylene | 1,4-Triazole Derivative (post-reaction) | researchgate.net |

Other Labeling Applications

Beyond its use in forming click chemistry reagents, the thiol-reactive nature of this compound makes it a valuable component in other bioconjugation and labeling methodologies. Its N-aryl substitution pattern influences its reactivity, making it a subject of interest for creating specific probes and labels. mdpi.comrsc.org

Fluorescent Labeling of Biomolecules

The maleimide group is a cornerstone of fluorescent labeling techniques, prized for its high selectivity in reacting with thiol groups found in the cysteine residues of proteins and peptides. biotium.comlumiprobe.com This reaction proceeds under mild, near-neutral pH conditions (typically 6.5-7.5), forming a stable thioether bond, which makes it ideal for labeling sensitive biological molecules without denaturation. thermofisher.com this compound, as an N-aryl maleimide, fits squarely within this class of reagents. N-aryl maleimides have been noted to react efficiently, and sometimes more rapidly, than their N-alkyl counterparts with thiol-containing molecules. mdpi.com

The general strategy for fluorescent labeling involves a maleimide derivative of a fluorophore. biotium.com This reagent is incubated with the target biomolecule, allowing the maleimide moiety to covalently attach the fluorescent tag to the cysteine residues. lumiprobe.com While this compound itself is not fluorescent, it can be conceptualized as a versatile scaffold. The iodophenyl group can be used as a handle for further chemical modification (e.g., via cross-coupling reactions) to attach a desired fluorophore, although a more direct approach is to use a pre-formed fluorescent maleimide.

Several N-substituted maleimides are designed as fluorogenic probes, where their fluorescence significantly increases upon reaction with a thiol. thermofisher.com This property is highly advantageous for quantifying thiols. thermofisher.com For instance, N-[4-(2-Benzimidazolyl)phenyl]maleimide is a fluorescent probe used for the fluorometry of thiol compounds. medchemexpress.com Similarly, N-(5-Fluoresceinyl)maleimide is a widely used reagent that directly conjugates the bright fluorescein (B123965) dye to proteins and peptides via their thiol groups for detection and analysis. sigmaaldrich.com The principles governing these reagents are directly applicable to this compound as a thiol-reactive compound for bioconjugation.

| Fluorescent Maleimide Reagent | Target Functional Group | Application | Reference |

| N-(5-Fluoresceinyl)maleimide (5-FM) | Thiol groups (e.g., in proteins, peptides) | Direct fluorescent labeling | sigmaaldrich.com |

| N-[4-(2-Benzimidazolyl)phenyl]maleimide | Thiol compounds | Fluorometric detection and quantification | medchemexpress.com |

| 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) | Thiol groups | Fluorogenic probe for thiol quantification | thermofisher.com |

Detection of Thiol Groups in Biological Samples (e.g., Histochemistry)

The detection and localization of thiol groups within tissue sections is a key goal in histochemistry, providing insights into cellular redox states and protein distribution. N-substituted phenylmaleimides are well-suited for this application due to their specific reactivity with thiols and the potential for the phenyl ring to carry a reporter group or a handle for subsequent visualization.

A well-documented histochemical method utilizes N-(4-aminophenyl)maleimide (APM), a compound structurally analogous to this compound. umich.eduumich.edu The strategy is a two-step process. First, the tissue section is treated with APM, which covalently binds to protein-bound thiol groups under mild conditions. umich.edu Second, the aromatic amine group (the aniline (B41778) moiety) that is now anchored to the thiol sites is visualized. This is achieved by diazotization of the amine, followed by coupling with a phenolic compound like a naphthol to produce a strongly colored azo dye at the site of the original thiol group. umich.edu This method allows for the sensitive detection of thiols in fixed tissue sections. umich.eduumich.edu

This established procedure for N-(4-aminophenyl)maleimide provides a direct template for how this compound could be employed in similar applications. The iodophenyl group, like the aminophenyl group, serves as a stable, functionalizable handle. While the visualization chemistry would differ (e.g., potentially using the iodine atom for heavy metal-based detection in electron microscopy or as a site for radiolabeling or cross-coupling reactions), the underlying principle of using the maleimide to selectively target tissue thiols remains the same. Studies on various N-phenylmaleimides have confirmed their utility in labeling cysteinyl residues in proteins, underscoring the suitability of this class of compounds for histochemical applications. umich.edu

Applications of N 4 Iodophenyl Maleimide in Biomedical and Chemical Research

Probe Design and Molecular Tools

The unique structure of N-(4-Iodophenyl)maleimide makes it a versatile scaffold for the design of molecular probes and tools to investigate biological systems. The maleimide (B117702) moiety provides a reactive handle for covalent modification of proteins, while the iodophenyl group can be exploited for its electronic properties and as a site for radiolabeling.

Probes for Studying Enzyme Environments and Active Sites

N-substituted maleimides, including this compound, serve as effective probes for interrogating the environments of enzyme active sites. ucl.ac.be The maleimide group can react with nucleophilic amino acid residues, most notably the thiol group of cysteine, which is often found in or near the catalytic sites of enzymes. ucl.ac.be This covalent interaction allows for the labeling and subsequent study of these enzymes.

The investigation of this compound as an inhibitor of monoacylglycerol lipase (B570770) (MGL) exemplifies its use as an active site probe. ucl.ac.be By reacting with residues within the MGL active site, it provides information about the local environment and the amino acids crucial for catalysis. ucl.ac.be The study of how different substitutions on the phenyl ring affect inhibitory activity offers insights into the steric and electronic requirements of the enzyme's binding pocket. ucl.ac.be Such maleimide-based probes can provide valuable data on the enzyme's structure and mechanism. ucl.ac.be

Development of Fluorogenic Probes for Thiol Detection

Maleimides are a cornerstone in the development of fluorogenic probes designed for the detection of thiols, which are critical molecules in biological systems. medchemexpress.commedchemexpress.com The underlying principle of these probes often involves the quenching of a nearby fluorophore by the maleimide group through mechanisms like photoinduced electron transfer (PET). acs.org When the maleimide reacts with a thiol via a Michael addition reaction, the electronic properties of the system are altered, disrupting the quenching process and leading to a "turn-on" of fluorescence. acs.org

Use in Bioconjugation for Studying Protein Interactions and Structure

The high reactivity and selectivity of the maleimide group toward thiol residues of cysteines make it a widely used tool for bioconjugation. rsc.org This chemistry allows for the covalent linking of this compound or its derivatives to proteins to study their structure and interactions. rsc.org The iodine atom provides an additional functionality, serving as a heavy atom for X-ray crystallography or as a site for radioiodination for tracking and imaging purposes. osti.govcapes.gov.br

For example, a related compound, N-(p-[125I]iodophenethyl)maleimide, has been synthesized and conjugated to antibodies for in vivo evaluation, demonstrating the utility of iodinated maleimides in creating radiolabeled biologics. capes.gov.br Similarly, a maleimide-containing molecule based on a 4-(p-iodophenyl)butyric acid scaffold was developed for the modification of proteins. core.ac.uk These bioconjugation strategies are employed to create antibody-drug conjugates, immobilize proteins on surfaces for biosensor applications, and to cross-link proteins to study their oligomerization state and interactions with other molecules. rsc.orgcore.ac.uk

Drug Discovery and Medicinal Chemistry

In the realm of drug discovery, this compound has been specifically investigated for its potential as an enzyme inhibitor, a critical approach in the development of new therapeutic agents.

Monoacylglycerol Lipase (MGL) Inhibition

This compound has been identified as an inhibitor of monoacylglycerol lipase (MGL), an enzyme that plays a key role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). ucl.ac.be The inhibition of MGL is a therapeutic strategy for various conditions by elevating the levels of 2-AG. N-substituted maleimides, including the iodophenyl derivative, have been shown to be potent and selective inhibitors of MGL, acting irreversibly by covalently modifying the enzyme. ucl.ac.beescholarship.org

Studies on a series of N-(halogenophenyl)maleimides have provided detailed insights into the structure-activity relationships (SAR) for MGL inhibition. ucl.ac.be Research has shown that this compound exhibits an IC₅₀ value of 4.34 μM against human MGL. ucl.ac.be

A comparative analysis of different halogen substitutions on the phenyl ring revealed that the size of the halogen atom (from fluorine to iodine) at the para-position has little impact on the inhibitory potency. ucl.ac.be This suggests that electronic effects may play a more significant role than steric factors in this specific interaction. ucl.ac.be

However, the position of the halogen substituent on the phenyl ring does influence the inhibitory potential. For all halogens studied, substitution at position 3 was found to be preferable to positions 2 and 4. ucl.ac.be For instance, N-(3-iodophenyl)maleimide displayed a lower IC₅₀ value (2.24 μM) compared to its para-substituted counterpart (4.34 μM). ucl.ac.be This observation has been potentially attributed to the inductive effect of the halogen at position 3, which may lower the electron density of the maleimide's double bond, making it more susceptible to nucleophilic attack by a residue in the MGL active site. ucl.ac.be

Irreversible Inhibition Mechanisms

This compound functions as an irreversible inhibitor, primarily targeting enzymes that possess cysteine residues within their active sites. The core of this inhibitory action lies in the maleimide group. Maleimides are classic Michael acceptors, meaning their carbon-carbon double bond is electrophilic and highly reactive towards nucleophiles, such as the thiol group (-SH) of cysteine. wikipedia.org

The mechanism involves a covalent Michael addition reaction where the thiol group attacks one of the double-bonded carbons of the maleimide ring. This process forms a stable carbon-sulfur (C-S) thioether bond, effectively and permanently linking the inhibitor to the enzyme. wikipedia.org This covalent modification alters the three-dimensional structure of the enzyme's active site, preventing it from binding to its natural substrate and thus irreversibly inactivating it.

Research has demonstrated the efficacy of N-substituted maleimides as inhibitors for various enzymes. For instance, studies on monoglyceride lipase (MGL), an enzyme involved in the endocannabinoid system, have shown that N-(halophenyl)maleimides are effective inhibitors. ucl.ac.beresearchgate.net In a comparative study of different halogen-substituted N-phenylmaleimides, this compound demonstrated significant inhibitory potency against MGL, with an IC50 value of 4.34 μM. ucl.ac.be This activity was comparable to other halogenated analogs, suggesting that the electronic properties of the phenyl substituent influence the reactivity of the maleimide group. ucl.ac.be The irreversible nature of this inhibition for maleimide derivatives has been confirmed through rapid dilution experiments, which show that the enzyme remains inhibited even after the free inhibitor is removed from the solution. ucl.ac.beresearchgate.net

| Compound | Target Enzyme | IC50 Value (μM) | Reference |

| This compound | Monoglyceride Lipase (MGL) | 4.34 | ucl.ac.be |

| N-(4-Fluorophenyl)maleimide | Monoglyceride Lipase (MGL) | 5.18 | ucl.ac.be |

| N-(4-Chlorophenyl)maleimide | Monoglyceride Lipase (MGL) | 7.24 | ucl.ac.be |

| N-(4-Bromophenyl)maleimide | Monoglyceride Lipase (MGL) | 4.37 | ucl.ac.be |

This table presents the half-maximal inhibitory concentration (IC50) values of this compound and related compounds against monoglyceride lipase, demonstrating its efficacy as an enzyme inhibitor.

Development of Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing power of a potent cytotoxic drug. acs.org The linker, which connects the antibody to the drug, is a critical component, and maleimides are frequently employed for this purpose. nih.govmdpi.com

This compound exemplifies the type of maleimide-containing linker used in ADC development. The maleimide group provides a reliable method for attaching the linker-drug complex to the antibody. This is typically achieved by reacting the maleimide with thiol groups on the antibody, which are generated by the selective reduction of interchain disulfide bonds in the antibody's hinge region. mdpi.com This thiol-maleimide "click" reaction is highly specific and proceeds efficiently under mild, aqueous conditions, forming a stable thioether linkage. nih.gov

While the stability of this linkage is generally good, research has shown that the resulting thiosuccinimide group can sometimes undergo a retro-Michael reaction, leading to premature release of the drug. nih.gov This has prompted the development of more stable maleimide-based linkers, such as dibromomaleimides, to ensure the ADC remains intact in circulation until it reaches the target tumor cell. mdpi.com The general structure of this compound, with its reactive maleimide and a phenyl group that can be further functionalized, makes it a relevant scaffold in the design and synthesis of these crucial ADC components. sigmaaldrich.cnsci-hub.se

Potential as Anticancer Agents (indirectly via click chemistry)

The this compound structure serves as a valuable building block for synthesizing more complex molecules with potential anticancer activity. The "indirect" potential arises from the chemical versatility of its two key functional groups: the maleimide ring and the iodophenyl group. The iodophenyl group is particularly useful as a chemical "handle" for advanced synthetic transformations, such as palladium-catalyzed cross-coupling reactions. dovepress.com

Reactions like the Sonogashira coupling (reacting the iodo- group with a terminal alkyne) and Suzuki coupling (reacting with a boronic acid) allow for the precise and efficient formation of new carbon-carbon bonds. dovepress.com These methods are cornerstones of modern medicinal chemistry for assembling novel molecular architectures from simpler precursors. Although not "click chemistry" in the strictest sense of the term (which typically refers to copper-catalyzed azide-alkyne cycloadditions), these high-yield, specific reactions are considered "click-like" in their reliability and are instrumental in drug discovery. dovepress.com

By using this compound as a starting scaffold, chemists can attach a wide variety of other chemical moieties to the phenyl ring. This modular approach enables the rapid generation of a library of diverse compounds. These new derivatives can then be screened for anticancer activity, for example, as inhibitors of protein kinases or tubulin polymerization, which are common targets in oncology. dovepress.comekb.eg The maleimide portion of the molecule can also contribute to biological activity, potentially acting as a covalent binder to target proteins within cancer cells. ekb.eg

Drug Carrier Systems and Controlled Drug Release

This compound and similar functionalized maleimides are integral to the design of advanced drug carrier systems. ajchem-a.comgoogle.com These systems, which include liposomes, nanoparticles, and polymers, are designed to improve the therapeutic index of drugs by controlling their release and targeting them to specific sites in the body. nih.govimperial.tech

The maleimide group is exploited for its ability to conjugate the carrier to drugs or to targeting molecules like antibodies or peptides. nih.gov For example, maleimide-functionalized liposomes have been developed that can bind to endogenous albumin in the bloodstream. nih.gov This in-situ binding can enhance the accumulation of the drug carrier in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov

The concept of controlled release is crucial for maintaining drug concentrations within a therapeutic window, avoiding toxic peaks and ineffective troughs. nih.gov The linkage formed by the maleimide group plays a role in this. While the thioether bond formed between a maleimide and a thiol is generally stable, it can be designed to cleave under specific physiological conditions. Research has shown that maleimide-thiol adducts can undergo a retro-Michael reaction, especially in reducing environments like the intracellular space, which has a higher concentration of thiols (e.g., glutathione) than the bloodstream. nih.gov This reversibility offers a mechanism for the controlled, triggered release of a conjugated drug once the carrier has been internalized by a target cell. nih.gov

Material Science and Polymer Chemistry

In the fields of material science and polymer chemistry, N-substituted maleimides like this compound are valued for their ability to create functional polymers with specific thermal and chemical properties.

Functionalized Polymers as Drug Carriers

Functionalized polymers are widely investigated as drug carriers due to their ability to be engineered for specific tasks. ajchem-a.com Maleimides are incorporated into polymers to provide a reactive site for conjugating bioactive molecules. researchgate.net Maleimide-functionalized polymers can be synthesized either by polymerizing maleimide-containing monomers or by grafting maleimide groups onto an existing polymer backbone. ajchem-a.comresearchgate.net

This compound can serve as such a monomer. Its polymerization would result in a polymer chain with pendant iodophenyl groups, which could be used for further modifications (e.g., via cross-coupling reactions) or could impart specific properties like radiopacity for imaging applications.

A prominent strategy involves creating amphiphilic block copolymers, where one block is hydrophilic (water-soluble) and the other is hydrophobic. For instance, a maleimide-functionalized hydrophobic polymer like poly(ε-caprolactone) (PCL) can be conjugated to a hydrophilic protein like bovine serum albumin (BSA). researchgate.net These amphiphilic conjugates can self-assemble in an aqueous environment to form nanoparticles. researchgate.net The hydrophobic core of these nanoparticles can encapsulate hydrophobic drugs, while the hydrophilic shell provides stability in the bloodstream and can be decorated with targeting ligands, creating a sophisticated drug delivery vehicle. researchgate.net

Kinetics of Thermal Polymerization and Degradation of Functionalized Maleimides

The study of polymerization kinetics is essential for controlling the molecular weight and properties of the resulting polymer. N-(4-halogenophenyl)maleimides, including the iodo- derivative, can undergo polymerization through various mechanisms, such as anionic or free-radical polymerization. researchgate.netijraset.com

Studies on the anionic polymerization of N-(4-halogenophenyl)maleimides have shown that the reaction proceeds at the vinylene (double bond) of the maleimide ring. researchgate.net The nature of the halogen substituent on the phenyl ring can influence the reaction rate and the yield of the polymer. researchgate.net Similarly, free-radical polymerization, often initiated by compounds like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is a common method to produce polymaleimides. ijraset.comresearchgate.net The thermal stability of the resulting polymers is generally high due to the rigid imide rings in the polymer backbone. ijraset.com Thermogravimetric analysis (TGA) is used to investigate the thermal degradation of these polymers, revealing that polymaleimides often exhibit excellent heat resistance. ijraset.com

Advanced Research Directions and Future Perspectives

Optimization of Radiolabeling Conditions for Improved Tumor Localization and Pharmacokinetics

The utility of N-4-IPM and related maleimide (B117702) derivatives as precursors for radiopharmaceuticals hinges on efficient and stable isotope incorporation. Research is actively exploring the optimization of radiolabeling conditions to enhance radiochemical yield (RCY), purity, and in vivo performance. Key parameters being investigated include temperature, reaction time, and precursor concentration.

For instance, studies on labeling maleimide-functionalized nanobodies with Gallium-68 (⁶⁸Ga) have shown that increasing the reaction temperature can significantly improve radiochemical purity (RCP). An optimal RCP of over 90% was achieved with a 15-minute incubation at 50°C, a marked improvement over reactions conducted at room temperature or 40°C semanticscholar.orgucl.ac.uk. Similarly, optimizing the concentration of the maleimide-conjugated biomolecule is crucial; increasing the concentration up to a certain point can improve labeling efficiency, after which no further benefit is observed semanticscholar.orgucl.ac.uk.

The choice of radionuclide and the labeling strategy are also critical. While radioiodination of the aryl iodide moiety is a direct approach, prosthetic groups are often used for incorporating positron emitters like Fluorine-18 (¹⁸F). The development of ¹⁸F-labeled thiol-reactive prosthetic groups allows for mild, efficient labeling of sensitive biomolecules under physiological conditions rsc.org. These methods can produce radiotracers with high specific activity and good in vivo stability, characterized by low bone uptake, which indicates minimal defluorination rsc.org.

Future work in this area aims to fine-tune these conditions for a broader range of targeting molecules and radionuclides. The goal is to develop robust, automated radiolabeling protocols that consistently produce high-quality radiopharmaceuticals. Such optimizations are critical for improving tumor-to-background ratios in imaging and for ensuring that the pharmacokinetic profile of the conjugate—its absorption, distribution, metabolism, and excretion—is ideal for the intended diagnostic or therapeutic application nih.govresearchgate.net. Strategies to extend the blood half-life, such as conjugation to albumin-binding moieties like 4-(p-iodophenyl)butyric acid, are also being explored to enhance tumor uptake and retention nih.govresearchgate.net.

Table 1: Optimization Parameters for Radiolabeling Maleimide Conjugates

| Parameter | Condition | Impact on Labeling | Reference |

|---|---|---|---|

| Temperature | 50°C vs. Room Temp | Increased radiochemical purity | semanticscholar.orgucl.ac.uk |

| Reaction Time | 12-15 minutes | Sufficient for high conversion | semanticscholar.orgucl.ac.ukrsc.org |

| Precursor Conc. | 3.6 µM | Optimal for high radiochemical purity | semanticscholar.orgucl.ac.uk |

| Radionuclide | ¹⁸F, ⁶⁸Ga, ¹¹¹In, ¹²⁵I | Determines imaging modality (PET/SPECT) | semanticscholar.orgrsc.orgresearchgate.netnih.gov |

| Stability | Low bone uptake in vivo | Indicates high in vivo stability | rsc.org |

Development of Novel Maleimide Derivatives with Enhanced Conjugate Stability and Reversibility Control

A significant challenge in the application of maleimide-based conjugates is the potential instability of the succinimidyl thioether bond. This bond can undergo a retro-Michael reaction, leading to deconjugation, or thiol exchange with endogenous thiols like glutathione (B108866), resulting in off-target effects and reduced efficacy researchgate.netnih.gov. A major focus of current research is the development of next-generation maleimides (NGMs) with improved stability.

One of the most effective strategies to stabilize the maleimide-thiol adduct is through hydrolysis of the succinimide (B58015) ring to form the corresponding ring-opened succinamic acid thioether researchgate.netnih.gov. This hydrolyzed product is resistant to retro-Michael reactions and thiol exchange researchgate.netnih.gov. Research has shown that the rate of this stabilizing hydrolysis can be dramatically accelerated by modifying the N-substituent of the maleimide.

Key findings in this area include:

Electron-Withdrawing N-Substituents : Attaching electron-withdrawing groups, such as N-aryl moieties, to the maleimide nitrogen significantly increases the rate of hydrolysis of the resulting thioether adduct researchgate.netnih.govsnmmi.org. Cysteine-linked antibody-drug conjugates (ADCs) prepared with N-aryl maleimides showed less than 20% deconjugation in serum over 7 days, compared to 35-67% deconjugation for ADCs made with traditional N-alkyl maleimides nih.gov.

Self-Hydrolyzing Maleimides : Incorporating a basic amino group adjacent to the maleimide, for example by using a diaminopropionic acid (DPR) scaffold, provides intramolecular catalysis of the thiosuccinimide ring hydrolysis nih.govmdpi.com. This leads to rapid and spontaneous stabilization of the conjugate at neutral pH mdpi.com.